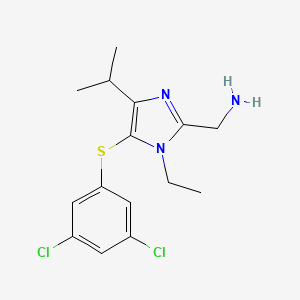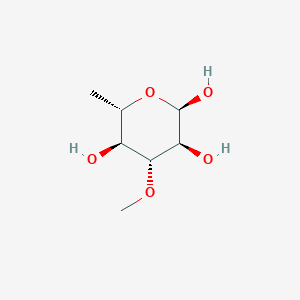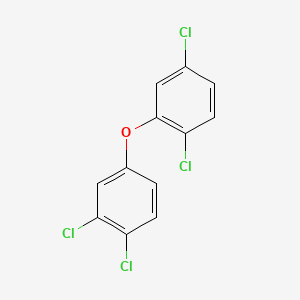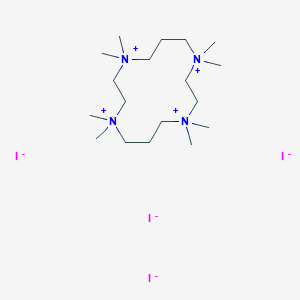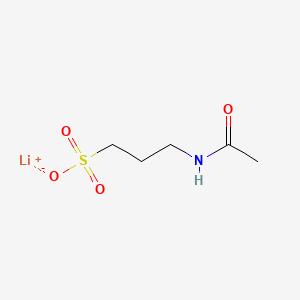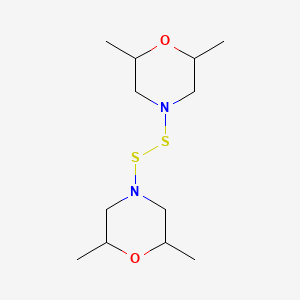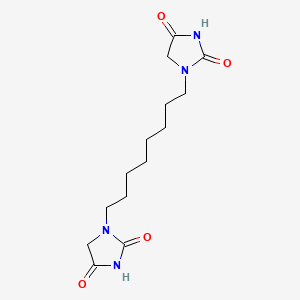
1,1'-(Octane-1,8-diyl)bisimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione is a chemical compound with the molecular formula C14H22N4O4 and a molecular weight of 310.34888 g/mol This compound features two imidazolidine-2,4-dione rings connected by an octane-1,8-diyl linker
Vorbereitungsmethoden
The synthesis of 1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with an octane-1,8-diyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine rings, where nucleophiles such as amines or thiols replace specific substituents on the rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione: This compound has a shorter ethane-1,2-diyl linker, resulting in different structural and chemical properties.
1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione: With a butane-1,4-diyl linker, this compound exhibits intermediate properties between the ethane and octane derivatives.
The uniqueness of 1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione lies in its longer octane-1,8-diyl linker, which imparts distinct structural and functional characteristics compared to its shorter-chain counterparts .
Eigenschaften
CAS-Nummer |
94134-13-1 |
|---|---|
Molekularformel |
C14H22N4O4 |
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
1-[8-(2,4-dioxoimidazolidin-1-yl)octyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H22N4O4/c19-11-9-17(13(21)15-11)7-5-3-1-2-4-6-8-18-10-12(20)16-14(18)22/h1-10H2,(H,15,19,21)(H,16,20,22) |
InChI-Schlüssel |
NQSOSHMQQKIGLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)N1CCCCCCCCN2CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)
